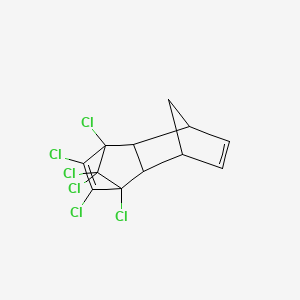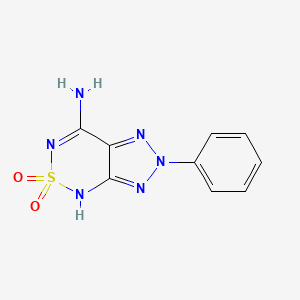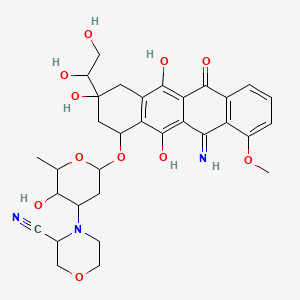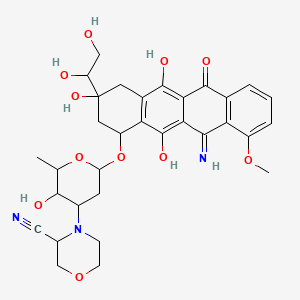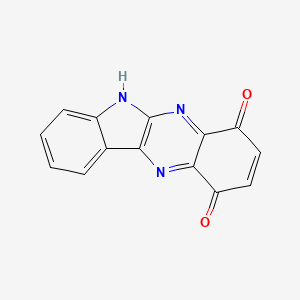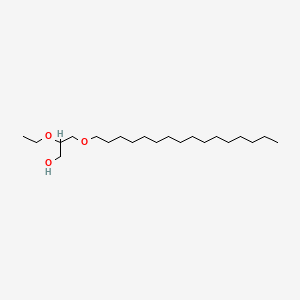
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane is a synthetic compound with a complex molecular structure It is characterized by the presence of a hexadecyl group, an ethoxy group, and a hydroxypropane backbone
Preparation Methods
The synthesis of rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane typically involves multiple steps, including the formation of the hexadecyl group and the introduction of the ethoxy and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology, it may be used to investigate cellular processes and interactions. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane can be compared with other similar compounds, such as rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine and rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine . These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92758-87-7 |
|---|---|
Molecular Formula |
C21H44O3 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-ethoxy-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C21H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-21(19-22)24-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
XNJPJQWHGJPRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


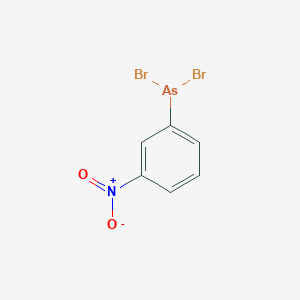
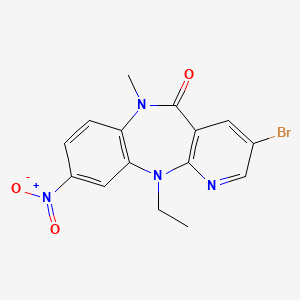

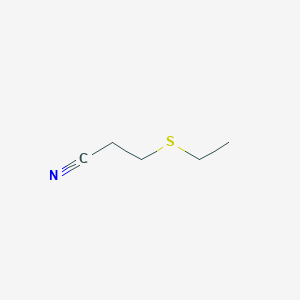
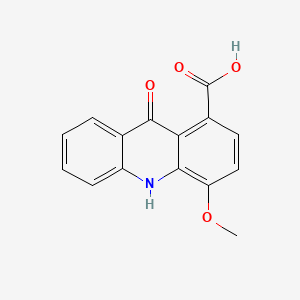

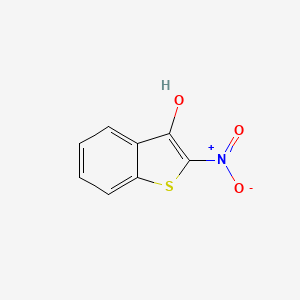
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
